3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
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Overview
Description
Preparation Methods
The synthesis of 3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one typically involves a multi-step process. One common method includes the reaction of 4-iodo-1-(phenylsulfonyl)-5-(trifluoroacetamido)indole with terminal acetylenes in the presence of a palladium (0) catalyst and a copper (I) co-catalyst. This reaction involves a one-pot Sonogashira coupling and cyclization . The starting materials are usually commercially available, and the reaction conditions are optimized to achieve high yields.
Chemical Reactions Analysis
3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and potential drug candidates, particularly those targeting BRD4, a protein involved in various diseases.
Chemical Biology: The compound is used as a building block in the synthesis of complex molecules for biological studies.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as BRD4. BRD4 inhibition has been shown to ameliorate kidney injury and fibrosis . The compound binds to the active site of the target protein, disrupting its function and leading to the desired biological effect.
Comparison with Similar Compounds
3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one is unique compared to other similar compounds due to its specific structure and iodine substitution. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also exhibit potent biological activities and are used in medicinal chemistry.
Indol-6-yl-pyrrolo[2,3-c]pyridin-7-one Derivatives: These derivatives have been studied for their potential as BRD4 inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
3-iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h1-3,10H,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKCNCBWIXJPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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